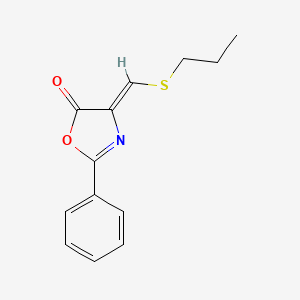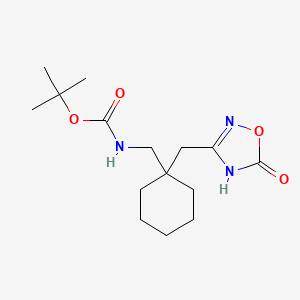
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 1,2,4-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl moiety is then introduced via a series of substitution reactions. Finally, the tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile employed .
Aplicaciones Científicas De Investigación
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the oxadiazole ring.
Cyclohexyl carbamate: Similar to tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate but without the tert-butyl group.
1,2,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H25N3O4 |
|---|---|
Peso molecular |
311.38 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)16-10-15(7-5-4-6-8-15)9-11-17-13(20)22-18-11/h4-10H2,1-3H3,(H,16,19)(H,17,18,20) |
Clave InChI |
MSPZGLTYCFUIIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CCCCC1)CC2=NOC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


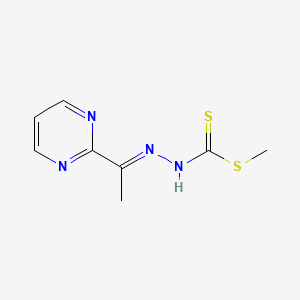
![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
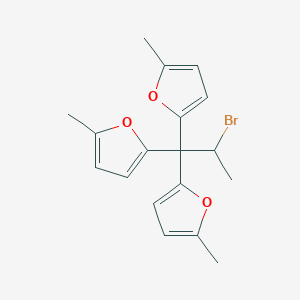
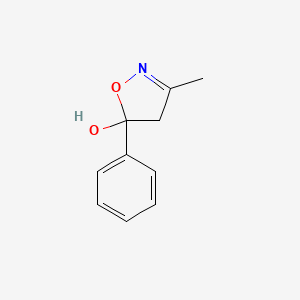
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)
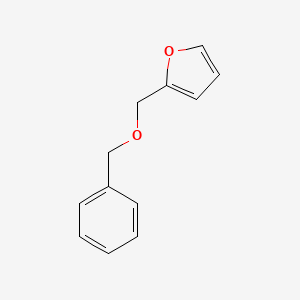
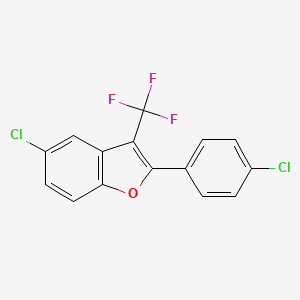



![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
